molecular formula C8H17NO3S B13153361 N-(oxan-4-yl)propane-2-sulfonamide

N-(oxan-4-yl)propane-2-sulfonamide

Cat. No.: B13153361
M. Wt: 207.29 g/mol
InChI Key: DNURJAYQHVOGKC-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)propane-2-sulfonamide is a synthetic organic compound with the CAS Registry Number 1343964-10-2 and a molecular formula of C8H17NO3S, corresponding to a molecular weight of 207.29 g/mol . This molecule features a propane-2-sulfonamide group linked to an oxan-4-yl (tetrahydropyran-4-yl) ring system, a structural motif that places it within the broad and pharmacologically significant sulfonamide class. Sulfonamides are known for their ability to act as competitive inhibitors of key enzymes . While the specific biological activity of this compound is a subject of ongoing research, sulfonamides as a whole have a proven history as a basis for antibacterial agents, diuretics, carbonic anhydrase inhibitors, and antiepileptics . The oxan-4-yl group can influence the molecule's physicochemical properties, such as solubility and conformational geometry, making it a valuable scaffold in medicinal chemistry and drug discovery research. This compound is provided strictly For Research Use Only. It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

N-(oxan-4-yl)propane-2-sulfonamide

InChI

InChI=1S/C8H17NO3S/c1-7(2)13(10,11)9-8-3-5-12-6-4-8/h7-9H,3-6H2,1-2H3

InChI Key

DNURJAYQHVOGKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1CCOCC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthesis of N-(oxan-4-yl)propane-2-sulfonamide

Preparation of Key Precursors

The successful synthesis of the target compound is fundamentally dependent on the efficient preparation of its key building blocks: an oxan-4-amine derivative and a propane-2-sulfonylating agent.

Oxan-4-amine, also known as 4-aminotetrahydropyran (B1267664), serves as the amine component in this synthesis. nih.gov The synthesis of 4-aminotetrahydropyran and its derivatives can be achieved through various established methods in organic chemistry. These methods often involve the transformation of a corresponding ketone or alcohol. One common strategy is the reductive amination of tetrahydropyran-4-one. This process involves the reaction of the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to yield the desired amine.

The synthesis of pyran derivatives, a class of compounds to which oxan-4-amine belongs, is a well-developed area of research. researchgate.netresearchgate.netmdpi.com For instance, multi-component reactions have been employed to create complex pyran structures, and while not directly applicable to the synthesis of the simple oxan-4-amine, these advanced methods highlight the robustness of pyran chemistry. researchgate.netresearchgate.net The antibiotic Dibekacin, a complex molecule, contains an oxan-2-yl moiety, underscoring the importance of this structural class in pharmaceuticals. wikipedia.org

Propane-2-sulfonyl chloride, also referred to as isopropylsulfonyl chloride, is the second key precursor. sigmaaldrich.comcymitquimica.com This reactive compound provides the sulfonyl group for the sulfonamide bond formation. The synthesis of alkanesulfonyl chlorides can be achieved through several routes. A common laboratory method involves the oxidative chlorination of the corresponding thiol or disulfide. organic-chemistry.org

Alternative and more industrially scalable methods have been developed. For example, the reaction of gaseous propane (B168953) with a mixture of sulfur dioxide and chlorine, often in the presence of actinic light, can produce propane sulfonyl chlorides. google.com Another approach involves the use of S-alkyl isothiourea salts as starting materials, which are then subjected to oxidative chlorosulfonation using reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide to yield the desired sulfonyl chloride in high yields. organic-chemistry.org These methods are often preferred due to their use of readily available reagents and safer reaction conditions. organic-chemistry.org

Propane-2-sulfonyl chloride is a liquid at room temperature and is sensitive to moisture, hydrolyzing to the corresponding sulfonic acid. sigmaaldrich.comcymitquimica.com Therefore, its handling requires anhydrous conditions to ensure its reactivity is preserved for the subsequent coupling step.

Alternative Synthetic Routes and Convergent Approaches

The conventional synthesis of this compound proceeds via the nucleophilic substitution of propane-2-sulfonyl chloride with 4-aminotetrahydropyran, typically facilitated by a base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent. wikipedia.orglibretexts.org This robust and widely practiced method benefits from commercially available starting materials. sigmaaldrich.comcymitquimica.com Modern variations on this process include the use of microwave-assisted, solvent-free conditions, which can drastically reduce reaction times and simplify purification. rsc.org

Beyond this standard approach, several alternative and convergent strategies offer distinct advantages. A convergent synthesis, where the two primary fragments are prepared separately and coupled in a final step, is highly efficient. The key precursors are propane-2-sulfonyl chloride and 4-aminotetrahydropyran, the latter of which can be prepared via methods like the reduction of corresponding oximes or from functionalized pyran precursors. rsc.org

Alternative routes that circumvent the direct use of potentially unstable sulfonyl chlorides have been developed:

Pentafluorophenyl (PFP) Sulfonate Esters: Stable PFP sulfonate esters can serve as effective sulfonylating agents. The corresponding PFP ester of propane-2-sulfonic acid can be prepared and isolated before being subjected to aminolysis with 4-aminotetrahydropyran, a method successfully used for generating diverse aliphatic sulfonamides. ucl.ac.uk

Photocatalytic Routes from Carboxylic Acids: State-of-the-art photochemical methods enable the synthesis of aliphatic sulfonamides from readily available carboxylic acids. acs.orgnih.gov In a potential application for this target, isobutyric acid could serve as the precursor to the propane-2-sulfonyl group. The process involves photocatalytic generation of an isopropyl radical, which is then trapped by a suitable sulfinylamine reagent to build the sulfonamide backbone. nih.gov

Divergent Synthesis from Sulfonyl Chlorides: Starting from propane-2-sulfonyl chloride, a divergent route can yield sulfinamides, which are reduced analogs of sulfonamides. This is achieved through an in-situ reduction of the sulfonyl chloride, typically with a phosphine (B1218219), in the presence of the amine. nih.gov

Interactive Table: Comparison of Synthetic Approaches
MethodKey PrecursorsKey FeaturesPotential AdvantagesReference(s)
Standard Sulfonylation Propane-2-sulfonyl chloride, 4-AminotetrahydropyranDirect coupling reaction, typically with base.Readily available starting materials, well-established. wikipedia.org, rsc.org, libretexts.org
PFP Ester Aminolysis Propane-2-sulfonyl PFP ester, 4-AminotetrahydropyranTwo-step process via stable sulfonate ester intermediate.Avoids handling of unstable sulfonyl chlorides. ucl.ac.uk
Photocatalytic Route Isobutyric acid, Sulfinylamine reagent, 4-AminotetrahydropyranRadical-based C-S bond formation from a carboxylic acid.Utilizes readily available carboxylic acids as precursors. acs.org, nih.gov

Derivatization and Analog Synthesis

Modifications of the Propane-2-sulfonyl Moiety

Altering the propane-2-sulfonyl (isopropylsulfonyl) moiety provides a handle to modulate the physicochemical properties of the molecule. Analogs can be readily synthesized by substituting propane-2-sulfonyl chloride with other commercially available alkanesulfonyl chlorides, such as those derived from methane, ethane, or cyclopropane. This allows for systematic exploration of the impact of the alkyl group's size and lipophilicity. Research on other aliphatic sulfonamides has indicated that the nature of this alkyl chain can influence biological activity. nih.gov Synthesizing analogs with more complex substitutions on the isopropyl group itself would necessitate the de novo synthesis of custom sulfonyl chloride reagents.

Substitutions on the Oxane Ring

The oxane (tetrahydropyran) ring is a key structural motif found in numerous bioactive natural products and serves as a versatile scaffold for derivatization. nih.govnih.gov

Direct C-H Functionalization: A powerful strategy for late-stage modification involves the direct functionalization of the C-H bonds of the tetrahydropyran (B127337) ring. For example, palladium-catalyzed γ-methylene C-H arylation provides a route to introduce aryl substituents at the C2 and C6 positions of a pre-formed aminotetrahydropyran scaffold. acs.org

Synthesis from Substituted Precursors: A more conventional approach relies on building the sulfonamide from an already substituted 4-aminotetrahydropyran. A vast toolbox of synthetic methods exists for creating such substituted rings, including:

Prins cyclizations between homoallylic alcohols and aldehydes. organic-chemistry.org

Intramolecular hydroalkoxylation of unsaturated alcohols. organic-chemistry.org

The Maitland-Japp reaction, which can produce highly functionalized dihydropyran-4-ones that are subsequently converted to substituted tetrahydropyran-4-ones. nih.gov

Protocols starting from isoxazoline (B3343090) 2-oxides to generate 4-aminotetrahydropyran-2-ones. rsc.org

Interactive Table: Strategies for Oxane Ring Substitution
StrategyDescriptionPosition(s) FunctionalizedExample MethodReference(s)
C-H Functionalization Direct modification of the existing oxane ring.C2, C6 (γ-positions to the amine)Pd(II)-catalyzed γ-methylene C-H arylation. acs.org
Cyclization Reactions Building the substituted ring from acyclic precursors.VariousPrins cyclization, Intramolecular hydroalkoxylation. organic-chemistry.org, nih.gov
Precursor Synthesis Using pre-made substituted 4-aminotetrahydropyrans.C4 and othersSynthesis from isoxazoline 2-oxides. rsc.org

Structural Variations of the Sulfonamide Linkage

The sulfonamide functional group itself can be transformed into related structural analogs to fine-tune properties such as hydrogen bonding capacity, pKa, and metabolic stability. ajchem-b.comscispace.com Key variations include sulfinamides, sulfonimidamides, and sulfoximines.

Sulfinamides [-S(O)-NH-]: These reduced analogs can be synthesized in one pot from sulfonyl chlorides by in situ reduction with a phosphine during the reaction with the amine. nih.gov

Sulfonimidamides and Sulfoximines: In these aza-analogs, one or both sulfonyl oxygens are replaced by an imido (=NR) group. Recent synthetic advances provide unified access to these structures. A one-pot method using a sulfinylhydroxylamine reagent can generate highly reactive sulfinyl nitrene intermediates, which can be trapped with nucleophiles to form sulfoximines or sulfonimidamides. acs.org Alternatively, a divergent strategy starting from alkyl carboxylic acids can furnish N-alkoxy sulfinamide intermediates, which can be selectively converted to either primary sulfonamides or primary sulfonimidamides. acs.orgnih.gov

Stereoselective Synthesis and Enantiomeric Separations

While the parent compound this compound is achiral, derivatization of the oxane ring readily introduces stereocenters. The control of stereochemistry is therefore a critical consideration.

Stereoselective Synthesis: Many of the methods used to construct substituted tetrahydropyran rings can be rendered stereoselective. For example, gold(I)-catalyzed cyclizations of chiral diols organic-chemistry.org, diastereoselective Michael additions to dihydropyranone intermediates nih.gov, and stereoselective conversions following the Maitland-Japp reaction nih.gov all provide access to stereochemically defined tetrahydropyran cores. Furthermore, organocatalytic methods for the atroposelective N-alkylation of sulfonamides have been developed, opening the door to axially chiral analogs. nih.govresearchgate.netrsc.org

Enantiomeric Separation: For racemic mixtures, chromatographic separation is the standard method for isolating pure enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases are the workhorse techniques for this purpose. Capillary electrophoresis (CE) offers a high-efficiency, low-consumption alternative for chiral analysis. acs.org

Synthetic Strategies for Isotopic Labeling

Isotopic labeling is indispensable for use in drug metabolism studies and as internal standards for quantitative mass spectrometry. wikipedia.org Both stable isotopes and radioisotopes can be incorporated into the structure of this compound.

Late-Stage Labeling: These methods introduce an isotope into the fully formed molecule. A notable example is a degradation-reconstruction pathway for ¹⁸O-labeling, where the sulfonamide is temporarily deaminated to a sulfinate intermediate that is then rebuilt using H₂¹⁸O. chemrxiv.orgchemrxiv.org For PET imaging applications, N-[¹⁸F]fluoro-N-alkylsulfonamides can be prepared and used as radiofluorinating agents. nih.gov

Analysis of Natural Abundance: For ecological or forensic tracing, compound-specific isotope analysis can measure the natural abundance of ¹⁵N. This is accomplished by derivatizing the sulfonamide (e.g., with (trimethylsilyl)diazomethane) prior to analysis by gas chromatography-isotope ratio mass spectrometry (GC-IRMS). nih.gov

Synthesis from Labeled Precursors: The most direct labeling method is to employ a starting material that already contains the desired isotope. Using ¹³C- or ²H-labeled propane-2-sulfonyl chloride or a similarly labeled 4-aminotetrahydropyran in the initial synthesis will yield the fully labeled target compound.

Interactive Table: Isotopic Labeling Methods for Sulfonamides
IsotopeMethodTimingKey Reagent(s)ApplicationReference(s)
¹⁸O Degradation-ReconstructionLate-StageH₂¹⁸OMass Spectrometry Internal Standard chemrxiv.org, chemrxiv.org
¹⁵N Derivatization-GC-IRMSPost-Synthesis Analysis(trimethylsilyl)diazomethaneIsotope Ratio Analysis nih.gov
¹⁸F N-Fluorosulfonamide ReagentLate-Stage[¹⁸F]F₂PET Imaging nih.gov
¹³C, ²H, ¹⁵N Synthesis from Labeled PrecursorEarly-StageLabeled sulfonyl chloride or amineGeneralN/A

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-(oxan-4-yl)propane-2-sulfonamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isopropyl group and the oxane ring. The sulfonamide (SO₂NH) proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methine proton of the isopropyl group will present as a multiplet due to coupling with the six methyl protons, which in turn will appear as a doublet. The protons on the oxane ring will exhibit complex splitting patterns due to their axial and equatorial environments and their coupling to each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, eight distinct carbon signals are anticipated. The carbons of the isopropyl group will appear in the aliphatic region, while the carbons of the oxane ring will be observed at shifts influenced by the ring oxygen and the sulfonamide substituent.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, connecting the methine and methyl protons of the isopropyl group and tracing the proton network within the oxane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
SO₂NH Variable (e.g., 5.0-8.0)
CH (CH₃)₂~3.0-3.5
CH(CH₃ )₂~1.2-1.4
O-CH₂ -CH₂ (axial)~3.8-4.0
O-CH₂ -CH₂ (equatorial)~3.3-3.5
O-CH₂-CH₂ (axial)~1.8-2.0
O-CH₂-CH₂ (equatorial)~1.5-1.7
N-CH ~3.6-4.1

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and purity of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the compound's molecular formula. For this compound (C₈H₁₇NO₃S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned structure.

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₈H₁₈NO₃S⁺208.1002
[M+Na]⁺C₈H₁₇NNaO₃S⁺230.0821

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display strong absorption bands characteristic of the sulfonamide group. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nist.gov The N-H stretching vibration of the sulfonamide will likely appear as a medium to weak band around 3300-3200 cm⁻¹. The spectrum will also feature C-H stretching vibrations from the isopropyl and oxane moieties just below 3000 cm⁻¹, and a prominent C-O-C stretching band for the ether linkage in the oxane ring, typically around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the polar S=O and N-H bonds are strong in the IR spectrum, the less polar C-C and C-H bonds of the aliphatic portions of the molecule may give rise to more intense signals in the Raman spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
N-H (sulfonamide)Stretching3300-3200Medium-Weak
C-H (aliphatic)Stretching2990-2850Strong
S=O (sulfonamide)Asymmetric Stretching1350-1300Strong
S=O (sulfonamide)Symmetric Stretching1160-1140Strong
C-O-C (ether)Stretching1150-1085Strong
S-N (sulfonamide)Stretching950-850Medium

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the oxane ring (e.g., chair conformation) and the orientation of the propane-2-sulfonamide (B152786) substituent. Furthermore, intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms, which dictate the crystal packing, could be elucidated. Currently, there is no publicly available crystal structure data for this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This compound does not possess a chiral center and is an achiral molecule. Therefore, it will not exhibit a CD spectrum, and this technique is not applicable for its structural characterization.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

A foundational step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For N-(oxan-4-yl)propane-2-sulfonamide, this would involve calculating the potential energy of various conformations to identify the global minimum on the potential energy surface. The flexibility of the oxane ring and the rotatable bonds in the propanesulfonamide side chain suggest that multiple low-energy conformations may exist. A thorough conformational analysis would be necessary to identify these and understand their relative stabilities.

Interactive Table: Hypothetical Conformational Energy Profile of this compound

ConformerDihedral Angle (C-S-N-C)Relative Energy (kcal/mol)Population (%)
160°0.0045
2180°0.5030
3-60°1.2025

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research data for this compound is unavailable.

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonamide group and the oxygen in the oxane ring, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton of the sulfonamide group, indicating sites for nucleophilic attack.

Interactive Table: Hypothetical Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-7.5
LUMO Energy1.2
HOMO-LUMO Gap8.7

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research data for this compound is unavailable.

Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structure verification. The predicted ¹H and ¹³C NMR chemical shifts would be characteristic of the specific electronic environment of each atom in the molecule.

Interactive Table: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (isopropyl CH)55.254.8
C (isopropyl CH₃)22.121.9
C (oxane C-N)50.550.1
C (oxane C-O)68.367.9

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research data for this compound is unavailable.

Molecular Dynamics Simulations

While quantum mechanics is excellent for understanding static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules.

MD simulations would reveal the flexibility of this compound in a solvent environment. This analysis would show how the molecule's conformation changes over time, including the puckering of the oxane ring and the rotation of the sulfonamide group. Understanding the dynamic range of accessible conformations is crucial for predicting how the molecule might interact with biological targets.

Molecular Docking and Binding Affinity Predictions

Molecular docking and binding affinity predictions are powerful computational tools used to foresee the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. This virtual analysis provides critical insights into the binding mode, stability of the complex, and the potential biological activity of the compound.

Target Protein Identification and Selection based on the Sulfonamide Pharmacophore

The sulfonamide group is a well-established pharmacophore, a key structural feature responsible for a molecule's biological activity, found in a wide array of approved drugs. acs.orgnih.gov Its prevalence has led to the identification of several key protein families that are frequently targeted by sulfonamide-containing compounds. The selection of potential protein targets for this compound is therefore guided by this existing knowledge.

Prominent protein classes that interact with the sulfonamide motif include:

Carbonic Anhydrases (CAs): These zinc-containing enzymes are a primary target for sulfonamides, which act as potent inhibitors. researchgate.netunar.ac.id CAs are involved in various physiological processes, including pH regulation and fluid balance, making them targets for diuretics and anti-glaucoma agents. researchgate.net Molecular docking studies have been instrumental in elucidating the binding of sulfonamides to the zinc ion in the active site of carbonic anhydrases. unar.ac.id

FK506-Binding Proteins (FKBPs): FKBPs are a family of proteins with peptidyl-prolyl isomerase activity, involved in protein folding and immunosuppression. acs.orgnih.gov The sulfonamide moiety is recognized as a preferred binding motif for FKBPs, mimicking the interactions of their natural ligands. acs.orgnih.gov

Dihydropteroate (B1496061) Synthase (DHPS): In bacteria, sulfonamides act as competitive inhibitors of DHPS, an essential enzyme in the folic acid synthesis pathway. nih.gov This mechanism underlies their antibacterial activity. nih.gov

Serotonin (B10506) Receptors: Certain sulfonamide derivatives have been identified as ligands for serotonin receptors, such as the 5-HT7 receptor, which is implicated in neurological processes. nih.gov

Protein Kinases: The sulfonamide group can be incorporated into molecules designed to target the ATP-binding site of various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer.

Based on the prevalence of the sulfonamide pharmacophore, a primary set of potential targets for this compound would include various isoforms of carbonic anhydrase and FKBPs.

Potential Protein Target Class Rationale for Selection Key Interactions Therapeutic Areas
Carbonic Anhydrases (CAs)The sulfonamide group is a classic zinc-binding pharmacophore for CAs. researchgate.netunar.ac.idCoordination with the active site zinc ion; hydrogen bonding with surrounding amino acid residues. unar.ac.idGlaucoma, Diuresis, Epilepsy researchgate.net
FK506-Binding Proteins (FKBPs)Sulfonamides are a preferred recognition motif for the FKBP family. acs.orgnih.govHydrogen bonding and van der Waals interactions within the binding pocket. acs.orgnih.govImmunosuppression, Neurological Disorders
Dihydropteroate Synthase (DHPS)Structural analogy to p-aminobenzoic acid (PABA), the natural substrate of DHPS. nih.govCompetitive inhibition at the PABA binding site. nih.govAntibacterial
Serotonin Receptors (e.g., 5-HT7)Known scaffold for ligands targeting these G-protein coupled receptors. nih.govInteractions with specific residues in the transmembrane domains. nih.govCNS disorders, Depression nih.gov

Ligand-Protein Interaction Profiling

While specific experimental data for this compound is not publicly available, a general ligand-protein interaction profile can be inferred from studies on other sulfonamides. The key interactions are typically dominated by the sulfonamide group itself.

With FKBPs , the sulfonamide oxygens are thought to be a key binding motif, engaging in hydrogen bonding interactions within the protein's binding pocket. nih.gov The oxane ring of this compound could potentially form additional hydrogen bonds or van der Waals contacts, contributing to the stability of the ligand-protein complex.

A hypothetical interaction profile based on known sulfonamide binding modes is summarized below:

Interaction Type Functional Group on Ligand Potential Interacting Residues on Target
Zinc CoordinationSulfonamide NitrogenZinc ion (in metalloenzymes like CAs)
Hydrogen BondingSulfonamide Oxygens, Oxane OxygenThreonine, Histidine, Glutamine, Asparagine
Hydrophobic InteractionsPropane (B168953) group, Oxane ringLeucine, Valine, Isoleucine, Phenylalanine

Virtual Screening against Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Given the established role of the sulfonamide pharmacophore, this compound could be included in virtual screening campaigns aimed at discovering novel inhibitors for various target classes.

The process would involve:

Preparation of the Target Protein Structure: A high-resolution 3D structure of the target protein (e.g., a specific carbonic anhydrase isoform) is obtained from a repository like the Protein Data Bank (PDB).

Library Generation: A library of compounds, including this compound, is prepared in a 3D format.

Docking and Scoring: A molecular docking program is used to predict the binding pose and affinity of each compound in the library to the active site of the target protein. The compounds are then ranked based on their predicted binding scores.

This compound would be expected to rank favorably against targets like carbonic anhydrases and FKBPs due to the presence of the sulfonamide group. The specific scoring would depend on how well the oxane and propane substituents fit into the binding site of the particular protein being screened.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.com For the sulfonamide class of compounds, a typical pharmacophore model would include a hydrogen bond acceptor (the sulfonyl oxygens), a hydrogen bond donor (the sulfonamide nitrogen), and often a hydrophobic feature.

Once a pharmacophore model is established, it can be used for lead optimization. This involves designing new molecules that fit the pharmacophore model but have improved properties, such as increased potency, better selectivity, or more favorable pharmacokinetic profiles.

For this compound, lead optimization strategies could involve:

Modification of the Oxane Ring: Replacing the oxane ring with other cyclic or acyclic moieties to explore different hydrophobic and hydrophilic interactions within the target's binding site. This could also influence the compound's solubility and metabolic stability.

Alteration of the Propane Linker: The length and branching of the alkyl chain connecting the sulfonamide to the oxane ring could be varied to optimize the positioning of the oxane group within the binding pocket.

Substitution on the Oxane Ring: Adding substituents to the oxane ring could introduce new interaction points with the target protein, potentially increasing affinity and selectivity.

These modifications would be guided by iterative cycles of design, synthesis, and biological testing, often supported by further computational analysis like molecular docking and binding free energy calculations. The goal is to refine the structure of the lead compound to achieve the desired therapeutic profile.

Biological Evaluation and Mechanism of Action Studies

In Vitro Biochemical and Enzymatic Assays

Detailed in vitro biochemical and enzymatic assay data specifically for N-(oxan-4-yl)propane-2-sulfonamide are not extensively available in the public domain. However, the general activities of sulfonamide compounds provide a framework for potential areas of investigation.

Enzyme Inhibition Studies

The sulfonamide moiety is a well-established pharmacophore known to interact with various enzymes.

Dihydropteroate (B1496061) Synthetase (DHPS): Sulfonamides are classic competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the folic acid synthesis pathway of bacteria. drugbank.com This inhibition disrupts the production of dihydrofolic acid, a precursor to DNA and RNA, thereby arresting bacterial growth. drugbank.com While direct inhibition studies on this compound are not yet reported, its structural class suggests this as a primary putative mechanism for any potential antibacterial activity.

Carbonic Anhydrase (CA): Certain sulfonamide derivatives have demonstrated inhibitory activity against carbonic anhydrases, a family of enzymes involved in various physiological processes. For instance, some sulfonamide-glycoside hybrids have shown inhibition of human carbonic anhydrase isoforms hCA IX and hCA XII. mdpi.com Future research may explore whether this compound exhibits similar inhibitory potential against these or other CA isoforms.

Receptor Binding Assays and Target Engagement Studies

Currently, there are no published studies detailing receptor binding assays or target engagement for this compound. Research on other novel sulfonamide derivatives has sometimes included investigations into their binding to specific receptors, such as the vascular endothelial growth factor receptor 2 (VEGFR-2), which is implicated in angiogenesis and cancer progression. mdpi.com

Cell-Free Systems for Mechanistic Investigations

The use of cell-free systems to elucidate the precise molecular mechanism of action of this compound has not been documented in available literature.

Cell-Based Assays

Cell-based assays are crucial for evaluating the biological effects of a compound in a cellular context.

Cell Proliferation and Viability Assays

Data from cell proliferation and viability assays are pivotal for determining the potential of a compound as an anti-bacterial, anti-fungal, anti-viral, or anti-cancer agent.

Anti-bacterial and Anti-fungal Activity: The sulfonamide class of compounds is known for its broad-spectrum antibacterial activity against many gram-positive and gram-negative organisms. drugbank.com Some derivatives have also shown antifungal properties. nih.gov However, specific data on the minimum inhibitory concentration (MIC) or other measures of anti-bacterial or anti-fungal efficacy for this compound are not currently available.

Anti-cancer Activity: Numerous studies have explored the anti-cancer potential of various sulfonamide derivatives. For example, novel series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been evaluated against the NCI-60 cancer cell line panel, with some compounds showing inhibitory activity. nih.gov Other research has demonstrated that certain sulfonamide derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth. mdpi.com Specific anti-cancer screening data for this compound has not been published.

Anti-viral Activity: While some sulfonamides have been investigated for anti-HIV activity, there is no information regarding the anti-viral properties of this compound. mdpi.com

Cellular Uptake and Distribution Studies

Information regarding the cellular uptake and distribution of this compound is not present in the current body of scientific literature.

Phenotypic Screening for Novel Biological Activities

Currently, there is a notable absence of publicly available scientific literature detailing any phenotypic screening of the chemical compound this compound. Searches of scholarly databases and scientific repositories have not yielded any studies that have investigated this specific sulfonamide derivative for potential novel biological activities through broad, unbiased screening in various cellular or organismal models. Therefore, its pharmacological profile and potential therapeutic applications remain uncharacterized.

Mechanism-of-Action Studies in Cellular Contexts (e.g., Apoptosis, Cell Cycle Analysis)

Consistent with the lack of initial screening data, there are no published mechanism-of-action studies for this compound. Consequently, information regarding its effects on cellular processes such as apoptosis (programmed cell death) or the cell cycle is not available. While the broader class of sulfonamides has been investigated for such effects, with some derivatives showing capabilities of inducing cell cycle arrest and apoptosis in cancer cell lines, these findings cannot be specifically attributed to this compound without direct experimental evidence.

Preclinical In Vivo Efficacy Studies (Non-Human Models)

A thorough review of existing scientific literature indicates that this compound has not been the subject of any preclinical in vivo efficacy studies using non-human models. The necessary foundational in vitro work to establish a biological rationale for such studies appears not to have been conducted or, if so, has not been published.

Proof-of-Concept Studies in Relevant Animal Models

There are no records of proof-of-concept studies in any relevant animal models for any disease indication for this compound. Such studies are critical in early-stage drug development to demonstrate that a compound can produce a desired therapeutic effect in a living organism. The absence of this data suggests that the compound is at a very early, uninvestigated stage of research.

Dose-Response and Efficacy Evaluations in Disease Models

In line with the lack of initial in vivo studies, no dose-response relationships or efficacy evaluations for this compound have been established in any disease models. These studies are essential for determining the optimal dosing regimen and for providing a more comprehensive understanding of a compound's therapeutic potential.

Pharmacodynamic Biomarker Assessment

Pharmacodynamic biomarker assessment, which involves measuring the biochemical and physiological effects of a drug, has not been performed for this compound in any preclinical setting. The identification and validation of biomarkers are crucial for monitoring the biological activity of a potential therapeutic agent and for bridging the gap between preclinical and clinical development. Without any in vivo studies, no such biomarkers have been identified or evaluated for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Oxane Ring Stereochemistry and Substituents on Biological Activity

The oxane (tetrahydropyran) ring is a key feature of N-(oxan-4-yl)propane-2-sulfonamide, and its stereochemistry and substitution patterns can profoundly influence biological activity. The chair conformation of the oxane ring typically places substituents in either axial or equatorial positions, which can dictate the molecule's interaction with biological targets. The orientation of the propane-2-sulfonamide (B152786) group when attached to the 4-position of the oxane ring is critical.

Substituents on the oxane ring can modulate the molecule's polarity, lipophilicity, and metabolic stability. For instance, the introduction of hydroxyl or amino groups could provide additional hydrogen bonding opportunities, potentially enhancing target affinity. Conversely, bulky substituents might introduce steric hindrance, which could either be detrimental or beneficial depending on the topology of the target's binding site.

While specific SAR data for this compound is not extensively documented in publicly available literature, general principles from related sulfonamides suggest that modifications to the cyclic moiety can have significant effects. For example, in other series of sulfonamides, the nature of a cyclic substituent on the sulfonamide nitrogen can impact potency and selectivity.

Role of the Propane-2-sulfonyl Moiety in Target Interaction

The propane-2-sulfonyl (isopropylsulfonyl) group is a critical component that can significantly influence the compound's biological activity. The sulfonyl group itself is a key pharmacophoric feature in many drugs, known for its ability to act as a hydrogen bond acceptor through its two oxygen atoms. sioc-journal.cnnih.gov This can facilitate strong interactions with amino acid residues in a protein's active site. nih.gov

Influence of Sulfonamide Linkage Modifications on Potency and Selectivity

The sulfonamide linkage (-SO₂NH-) is a cornerstone of the structure of this compound and a wide array of therapeutic agents. nih.govnih.gov This functional group is a bioisostere for other functionalities and possesses unique physicochemical properties. sioc-journal.cnresearchgate.net Modifications to this linker can have profound effects on the compound's potency and selectivity.

The acidity of the sulfonamide proton can be tuned by the electronic nature of the substituents on the nitrogen and sulfur atoms. This, in turn, affects the ionization state of the molecule at physiological pH, which can influence cell permeability and target binding. The pKa of many therapeutically active sulfonamides is in the range of 6.6 to 7.4, which allows for a balance of ionized and non-ionized forms. youtube.com

Replacing the sulfonamide linkage with other groups, such as an amide or a reversed sulfonamide, would drastically alter the geometry and electronic properties of the molecule, likely leading to a significant change in biological activity. The ability of the sulfonamide to act as a hydrogen bond donor (via the N-H) and acceptor (via the S=O) is often critical for its interaction with biological targets. nih.gov

Analysis of Molecular Descriptors and Their Correlation with Biological Responses

To quantitatively understand the structure-activity and structure-property relationships of this compound and its analogs, various molecular descriptors can be analyzed. These descriptors provide a numerical representation of the physicochemical properties of the molecules.

Key molecular descriptors for sulfonamides include:

Molecular Weight (MW): Influences absorption, distribution, and diffusion.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and cell permeability. ijpsonline.com

Number of Hydrogen Bond Donors and Acceptors: Crucial for target binding affinity. ijpsonline.com

Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule. ijpsonline.com

pKa: The acidity of the sulfonamide proton, which influences ionization and solubility. youtube.com

A hypothetical analysis of a series of analogs of this compound could reveal correlations between these descriptors and a measured biological response, such as IC₅₀ values against a particular target.

Below is an illustrative data table showcasing how these descriptors might vary for a hypothetical set of analogs and their potential impact on a biological response.

Compound IDR-Group on Oxane RingMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsHypothetical IC₅₀ (µM)
1 -H221.30.868.51310.5
2 -OH (equatorial)237.30.388.7245.2
3 -OH (axial)237.30.388.7248.1
4 -NH₂ (equatorial)236.30.194.5243.7
5 -F (equatorial)239.30.968.5139.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Rational Design Principles for Enhanced Activity and Specificity

Based on the SAR and SPR analysis, several rational design principles can be proposed to enhance the biological activity and specificity of this compound.

Stereocontrolled Synthesis: The synthesis of stereochemically pure isomers with the substituent on the oxane ring in a defined equatorial or axial position is crucial to probe the optimal geometry for target binding.

Oxane Ring Substitution: Introducing small polar groups, such as hydroxyl or amino functions, at specific positions on the oxane ring could lead to additional favorable interactions with the target, thereby increasing potency. The impact of these substitutions on properties like solubility and cell permeability would also need to be considered.

Modification of the Isopropyl Group: While the isopropyl group provides a balance of lipophilicity and size, exploring other small alkyl or cycloalkyl groups could fine-tune the fit within a hydrophobic binding pocket and potentially improve selectivity.

Bioisosteric Replacement of the Sulfonamide Linkage: In cases where the sulfonamide group contributes to off-target effects or poor pharmacokinetic properties, its replacement with a suitable bioisostere could be considered. However, this would be a significant modification and would likely alter the primary binding mode.

The following table outlines some potential design strategies and their expected outcomes.

Design StrategyStructural ModificationExpected Outcome
Enhance H-Bonding Introduce -OH or -NH₂ on the oxane ringIncreased potency through additional interactions with the target.
Modulate Lipophilicity Replace isopropyl with cyclopropyl (B3062369) or t-butylOptimize fit in hydrophobic pocket and fine-tune ADME properties.
Improve Selectivity Introduce steric bulk at a non-critical positionPotentially disfavor binding to off-targets.
Increase Cell Permeability Mask polar groups or reduce TPSAImproved oral bioavailability.

Note: The information in this table is based on general medicinal chemistry principles.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies

The synthesis of sulfonamides is a well-established field, but modern chemistry continues to offer more efficient, scalable, and environmentally friendly methods that could be applied to the synthesis of N-(oxan-4-yl)propane-2-sulfonamide and its derivatives. flemingcollege.caicm.edu.pl Future research could focus on moving beyond traditional methods, which often involve the reaction of amines with sulfonyl chlorides. icm.edu.plresearchgate.net

Advanced strategies that could be explored include:

Transition-Metal-Catalyzed Synthesis : Copper-catalyzed reactions, for instance, have been developed for the one-step synthesis of sulfonamides from boronic acids, amines, and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). thieme-connect.com This approach offers broad substrate compatibility and could provide an effective pathway to the target compound. thieme-connect.com

C-H Activation/Functionalization : Modern drug discovery increasingly relies on the late-stage functionalization of molecules to rapidly generate analogues. acs.org Research into directing the functionalization of C-H bonds within the oxane or isopropyl groups, guided by the sulfonamide pharmacophore itself, could create a library of novel derivatives. acs.org

Flow Chemistry and Process Optimization : For scalable production, adapting the synthesis to a continuous flow process could improve reaction efficiency, purity, and safety. This would be particularly relevant if the compound shows significant biological activity.

Novel Sulfonylating Agents : Research into new reagents that can replace traditional sulfonyl chlorides, such as the use of thiosulfonates or sulfonic acids under aqueous conditions, could offer milder reaction conditions and higher yields. thieme-connect.comcore.ac.uk

Potential Advanced Synthetic Methods for this compound

MethodologyDescriptionPotential AdvantageReference
Copper-Catalyzed CouplingOne-step synthesis using a copper catalyst to couple a boronic acid, an amine (oxan-4-amine), and a sulfur dioxide substitute (e.g., DABSO).High functional group tolerance and efficiency. thieme-connect.com
C-H FunctionalizationUsing the sulfonamide group to direct the selective functionalization of C-H bonds on the oxane or isopropyl moiety to add new chemical groups.Rapid generation of diverse analogues for lead optimization. acs.org
Aqueous Isonitrile-Mediated SynthesisFormation of sulfonamides from sulfonic acids and isonitriles in water, avoiding harsh reagents.Milder, environmentally friendly conditions and potentially high yields. core.ac.uk
Smiles RearrangementA method for forming N-substituted anilines that can be adapted for sulfonamide synthesis under specific conditions, potentially offering novel synthetic routes.Applicable to complex structures with good functional group tolerance. acs.org

Exploration of New Biological Targets and Therapeutic Applications

The sulfonamide scaffold is famously versatile, exhibiting a wide array of biological activities. nih.govnih.gov This versatility suggests that this compound could be a candidate for screening against numerous biological targets.

Potential therapeutic areas and targets for investigation include:

Carbonic Anhydrase Inhibition : Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), with different isoforms linked to various diseases. nih.govmdpi.com For example, CA IX is a target in oncology, and CA II is associated with glaucoma. icm.edu.plmdpi.com Screening this compound against a panel of CA isoforms could reveal selective inhibitory activity.

Antimicrobial and Antiviral Activity : While traditionally known as antibacterial agents that inhibit dihydropteroate (B1496061) synthetase, sulfonamides have also shown promise against other pathogens. nih.govmdpi.commdpi.com Research could explore activity against Mycobacterium tuberculosis, various viruses (such as HIV, Zika, and Ebola), and as antifungal agents. nih.govmdpi.com The combination of a sulfonamide with a heterocyclic ring is a common feature in many antiviral compounds. mdpi.com

Enzyme Inhibition in Cancer and Inflammation : Beyond CAs, sulfonamides have been shown to inhibit other enzymes relevant to disease. These include caspases (linked to apoptosis), cyclooxygenase-2 (COX-2) in inflammation, and Janus kinases (JAKs) involved in autoimmune signaling pathways. nih.govcore.ac.ukmdpi.comosti.gov

Neurological Disorders : Some sulfonamides act as inhibitors of human carbonic anhydrase VII, which has been explored in the context of treating neurological complications. mdpi.com Others have been investigated as positive allosteric modulators of AMPA receptors, relevant for cognitive disorders. acs.org

Optimization of Pharmacological Profiles (e.g., Metabolic Stability, Target Selectivity)

Should initial screenings reveal biological activity, the next critical step would be to optimize the compound's pharmacological profile. This involves enhancing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov The presence of the oxane ring is a good starting point, as this moiety is often incorporated into drug candidates to improve properties like solubility and metabolic stability. nih.gov

Key optimization strategies would include:

Metabolic Stability : Investigating the metabolic fate of the molecule is crucial. The isopropyl group or the oxane ring could be sites of metabolic oxidation. Modifications at these positions, such as fluorination, could be employed to block metabolic hotspots and improve the compound's half-life.

Target Selectivity : A significant challenge in drug development is achieving selectivity for the desired target over related proteins to minimize side effects. nih.gov For example, if the compound inhibits a specific kinase or carbonic anhydrase isoform, structural modifications would be needed to enhance selectivity. In one study, optimization of a sulfonamide led to reduced inhibition of the metabolic enzyme CYP2C9, lowering the risk of drug-drug interactions. nih.gov

Physicochemical Properties : Fine-tuning properties such as solubility, lipophilicity (LogP), and permeability is essential for oral bioavailability. The balance between the lipophilic isopropyl group and the hydrophilic sulfonamide and oxane ether group will be a key determinant of these properties.

Strategic Analog Design for Lead Optimization

Lead optimization is a systematic process of modifying a biologically active compound to improve its therapeutic properties. ijddd.com For this compound, several established medicinal chemistry strategies could guide the design of new analogs. nih.govnumberanalytics.com

Structure-Activity Relationship (SAR) Analysis : The initial and most fundamental approach involves synthesizing a series of analogs with systematic modifications to understand which parts of the molecule are essential for activity. nih.govnumberanalytics.com Modifications could include changing the size of the alkyl group on the sulfonyl moiety (e.g., replacing isopropyl with cyclopropyl (B3062369) or ethyl), altering the position of the nitrogen on the oxane ring, or substituting atoms on the ring itself.

Scaffold Hopping and Bioisosteric Replacement : This involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetics. numberanalytics.com For instance, the sulfonamide group could potentially be replaced by an N–SF₅ motif, a novel bioisostere. acs.org The oxane ring could be replaced with other saturated heterocycles like piperidine (B6355638) or morpholine (B109124) to probe the importance of the ring's ether oxygen.

Positional Analogue Scanning : This strategy involves systematically moving a functional group to different positions on the molecular scaffold to explore new interactions with the biological target. acs.org This could involve synthesizing isomers where the sulfonamide is attached to the 2- or 3-position of the oxane ring.

Lead Optimization Strategies for this compound Analogs

StrategyExample ModificationObjectiveReference
Structure-Activity Relationship (SAR)Replace the isopropyl group with ethyl, cyclopropyl, or t-butyl groups.Determine the optimal size and shape of the alkyl group for biological activity. nih.gov
Scaffold HoppingReplace the oxane ring with a cyclohexane (B81311) or piperidine ring.Explore new core structures to improve properties or find novel intellectual property. numberanalytics.com
Bioisosteric ReplacementReplace the sulfonamide SO₂ group with a CO group (amide) or explore novel bioisosteres like N-SF₅.Improve ADMET properties, potency, or metabolic stability. acs.orgacs.org
RigidificationIncorporate the structure into a more rigid bicyclic system.Increase potency and selectivity by reducing conformational flexibility. nih.gov

Applications in Chemical Probes and Diagnostic Tools

Beyond direct therapeutic use, molecules like this compound can be developed into valuable tools for biomedical research and diagnostics.

Fluorescent Probes : If the compound shows high affinity and selectivity for a particular biological target (e.g., a cancer-associated enzyme), it could be conjugated to a fluorophore. Sulfonamide-containing naphthalimides have been successfully developed as fluorescent probes for imaging tumors that overexpress carbonic anhydrase IX. nih.gov The sulfonamide acts as the targeting group, guiding the probe to the enzyme. nih.gov

Affinity Chromatography : The molecule could be immobilized on a solid support to create a medium for affinity chromatography. This would allow for the purification and identification of its binding partners from complex biological samples, helping to elucidate its mechanism of action. core.ac.uk

Diagnostic Tools : Electrochemical sensors based on graphene quantum dots have been developed for the detection of sulfonamide residues. researchgate.net While this is for detection of the compounds themselves, a modified version of this compound could be incorporated into biosensors designed to detect specific analytes or enzymatic activities, where its binding event triggers a detectable signal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.